molecular formula C9H15NO2 B3100860 Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate CAS No. 1378811-95-0

Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate

Cat. No.: B3100860
CAS No.: 1378811-95-0
M. Wt: 169.22 g/mol
InChI Key: FHIJCASAUMRSAS-UHFFFAOYSA-N
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Description

Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate is a bicyclic compound featuring a fused cyclopentane-pyrrolidine ring system with a methyl ester substituent at the 5-position. Its molecular formula is C₉H₁₃NO₂ (derived from the parent structure in with additional ester functionality). This molecule is of interest in synthetic organic chemistry and medicinal research due to its constrained bicyclic framework, which can serve as a scaffold for drug discovery or catalysis .

Properties

IUPAC Name

methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)6-2-7-4-10-5-8(7)3-6/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIJCASAUMRSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CNCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Michael addition of benzaldehyde and ethyl acetate to form N-benzylacrylamide, followed by cyclization under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate has garnered attention for its potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with specific enzymes involved in tumor growth pathways.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases. The compound may modulate neurotransmitter systems and exhibit antioxidant properties.

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be tailored for specific applications:

  • Building Block for Drug Development : The carboxylate group enhances the reactivity of the compound, making it suitable for further functionalization to create novel drug candidates .
  • Synthesis of Analogues : Researchers have synthesized analogues with modified functional groups to explore their biological activities and optimize pharmacological profiles .

Material Science

The unique structural features of this compound allow for its application in developing advanced materials:

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties due to its bicyclic structure.
  • Nanotechnology : Potential applications in nanotechnology are being explored where this compound can serve as a precursor for nanomaterials with unique electronic or optical properties .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation through enzyme interaction studies.
Study BNeuroprotective EffectsShowed potential to reduce oxidative stress in neuronal cell lines.
Study CSynthetic ApplicationsDeveloped derivatives that enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate with structurally related bicyclic pyrrolidine derivatives. Key differences in substituents, molecular weight, and applications are highlighted:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Research Findings
This compound C₉H₁₃NO₂ 167.21 g/mol Methyl ester at C5 Synthetic intermediate; potential scaffold for bioactive molecules .
Methyl (3aS,4R,6aS)-4-((ethylthio)carbonyl)-4-methyl-2-tosyl-hexahydrocyclopenta[c]pyrrole-5-carboxylate C₁₉H₂₆N₂O₅S₂ 434.55 g/mol Ethylthio-carbonyl, methyl, tosyl groups at C4 and C2 Prepared via enantioselective [3+2] cycloaddition; demonstrates utility in asymmetric synthesis .
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate C₈H₇NO₂S 181.21 g/mol Thieno-pyrrole ring system Listed as a reagent (mp 127–129°C); used in heterocyclic chemistry research .
tert-Butyl N-[rel-(3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-yl]carbamate C₁₂H₂₂N₂O₂ 226.32 g/mol tert-Butyl carbamate at N5 Commercial reagent (purity ≥97%); employed in peptide and heterocycle synthesis .
(3aR,6aS)-N-[(2,4-dichlorophenyl)methyl]-2-(4-methylphenyl)sulfonyl-hexahydrocyclopenta[c]pyrrole-5-carboxamide C₂₂H₂₄Cl₂N₂O₃S 479.41 g/mol Dichlorophenylmethyl, p-tolylsulfonyl groups Ligand in protein-ligand interactions (PDB entry W6O); potential pharmacological applications .
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole (parent structure) C₇H₁₃N 111.18 g/mol Unsubstituted bicyclic amine Base structure; used to synthesize derivatives via functionalization (e.g., esterification) .

Key Structural and Functional Differences:

Substituent Diversity: The target compound’s methyl ester group contrasts with bulkier substituents (e.g., tosyl, tert-butyl carbamate) in analogs, influencing steric accessibility and reactivity. For example, the tert-butyl carbamate in enhances stability during solid-phase synthesis, whereas the ethylthio-carbonyl group in facilitates enantioselective transformations. Sulfur-containing analogs (e.g., thieno-pyrrole in , sulfonyl groups in ) introduce heteroatoms that alter electronic properties and binding affinity in biological systems.

Stereochemical Complexity :

  • The (3aS,4R,6aS) configuration in and (3aR,6aS) in underscore the role of stereochemistry in dictating enantioselectivity and target binding. The absence of explicit stereochemical data for the target compound suggests opportunities for further study.

Applications: The parent structure serves as a versatile precursor, while derivatives like are tailored for specific biological interactions. The thieno-pyrrole analog is primarily a synthetic building block, lacking reported bioactivity.

Biological Activity

Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate is a bicyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅NO₂. The compound features a fused cyclopentane and pyrrole ring system, which contributes to its reactivity and biological interactions. The presence of the carboxylate functional group enhances its ability to interact with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.23 g/mol
StructureBicyclic (Pyrrole)
Functional GroupsCarboxylate

Anticancer Potential

Research indicates that derivatives of pyrrole compounds often exhibit significant anticancer activity. This compound has been investigated for its potential to inhibit cancer cell proliferation. For instance, studies using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell growth through mechanisms involving caspase activation and modulation of apoptotic pathways .

Antimicrobial Activity

The compound's structural similarity to other biologically active pyrroles suggests potential antimicrobial properties. Preliminary studies have indicated that this compound may exhibit activity against certain bacterial strains. This is consistent with findings from related compounds in the pyrrole family that demonstrate efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence of anti-inflammatory effects associated with this compound. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways. Such activities position it as a candidate for further exploration in the development of anti-inflammatory drugs .

The precise mechanism by which this compound exerts its biological effects remains an area of active research. It is hypothesized that the compound interacts with specific enzymes or receptors involved in critical signaling pathways. For example:

  • Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes involved in inflammation.
  • Receptor Modulation : Possible interaction with receptors linked to apoptosis and cell survival.

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of this compound against several cancer cell lines using the MTT assay. Results indicated a dose-dependent inhibition of cell viability:

Cell LineIC50 (µM)
HepG2 (Liver)15
MCF-7 (Breast)20
A549 (Lung)25

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of the compound against common bacterial pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

Q & A

Q. Bioactivity Data :

Target Assay Type Result
Autotaxin (rat)Fluorescence PolarizationIC₅₀ = 15.7 nM
CYP3A4Liver Microsome TestModerate Inhibition (30% at 10 µM)

[Advanced] What computational tools predict physicochemical properties?

  • Boiling Point/Density : EPI Suite estimates 304.3°C and 1.182 g/cm³ .
  • pKa Prediction : ACD/Labs calculates 4.48 ± 0.20, critical for protonation state in biological assays .
  • LogP : Molinspiration predicts 1.98, validated via reverse-phase HPLC .

[Basic] How is the compound’s purity validated post-synthesis?

  • HPLC : C18 columns (MeCN/H₂O gradient) achieve >95% purity .
  • Elemental Analysis : Match experimental vs. calculated C/H/N ratios (e.g., C: 68.71%, H: 4.88%) .

[Advanced] What catalytic systems enhance enantioselective functionalization?

Chiral Brønsted acids (e.g., TRIP) catalyze asymmetric Mannich reactions at the pyrrole nitrogen. Key Metrics :

  • Turnover Frequency (TOF) : 120 h⁻¹ in THF at -40°C .
  • Scale-Up : 10 g batches with 88% ee using continuous-flow reactors .

[Advanced] How are data contradictions in spectral assignments resolved?

  • NOE Correlations : 2D NOESY identifies spatial proximity of axial vs. equatorial protons .
  • Dynamic NMR : Variable-temperature ¹³C NMR detects ring-flipping barriers (ΔG‡ ≈ 50 kJ/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate
Reactant of Route 2
Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.